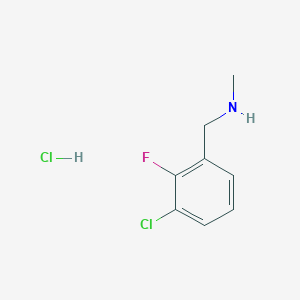

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride

Descripción

Molecular Formula: C₈H₁₀Cl₂FN

Average Mass: 210.08 g/mol

CAS Number: 1094641-62-9 (free base), 1951438-93-9 (hydrochloride) .

Structure: The compound consists of a benzene ring substituted with chlorine at position 3 and fluorine at position 2. A methylamine group (-CH₂NHCH₃) is attached to the ring, forming a hydrochloride salt.

Propiedades

IUPAC Name |

1-(3-chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZDAKEQMOQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951438-93-9 | |

| Record name | Benzenemethanamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

Reductive amination represents the most direct route to synthesize the free base of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine. In this method, 3-chloro-2-fluorobenzaldehyde reacts with methylamine in the presence of a reducing agent. A protocol adapted from imidazo[1,2-a]pyridine syntheses involves dissolving equimolar quantities of the aldehyde and methylamine in methanol, followed by the addition of TosOH (0.2 equiv) and sodium cyanoborohydride (1.5 equiv) at 70°C for 12 hours. The reaction proceeds via Schiff base formation, which is subsequently reduced to the secondary amine.

Post-reaction workup includes dilution with water, extraction with ethyl acetate, and drying over anhydrous sodium sulfate. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the free base with a reported efficiency of 68–72%. Conversion to the hydrochloride salt is achieved by treating the free base with HCl-saturated dioxane, followed by recrystallization from methanol-diethyl ether.

Alkylation of 3-Chloro-2-fluoro-N-methylbenzylamine

Alternative routes employ alkylation strategies to introduce the methyl group. Starting with 3-chloro-2-fluorobenzyl bromide, nucleophilic displacement with methylamine in tert-amyl alcohol at 90°C for 12 hours under nitrogen affords the target amine. Catalytic amounts of palladium complexes (e.g., BrettPhos Pd G3, 0.1 equiv) and t-BuONa (2.7 equiv) enhance reaction kinetics, achieving yields of 58–63% after prep-HPLC purification. This method is particularly advantageous for large-scale synthesis due to its compatibility with continuous flow systems.

Reduction of N-(3-Chloro-2-fluorophenyl)formamide Derivatives

Formamide intermediates serve as precursors in a two-step reduction-methylation sequence. N-(3-Chloro-2-fluorophenyl)formamide, synthesized via ethyl formate condensation with 3-chloro-2-fluoroaniline at 80°C, undergoes reduction using BH3-Me2S in tetrahydrofuran. The reaction is quenched with methanol and water, followed by extraction and chromatography to isolate the primary amine. Subsequent methylation with methyl iodide and potassium carbonate in acetonitrile yields the N-methyl derivative, which is converted to the hydrochloride salt using gaseous HCl.

Nucleophilic Substitution in Halogenated Aryl Systems

A less common but mechanistically distinct approach involves nucleophilic substitution on 1-(3-chloro-2-fluorophenyl)-2-chloroethane. Heating the substrate with methylamine in dimethylformamide at 110°C for 24 hours facilitates displacement of the chloride leaving group. While this method achieves moderate yields (50–55%), it requires stringent control over stoichiometry to minimize di-alkylation byproducts.

Optimization and Industrial Scalability Considerations

Comparative analysis of these methods reveals trade-offs between yield, purity, and operational complexity. Reductive amination offers the highest yields (68–72%) but demands careful handling of cyanoborohydride reagents. Alkylation routes, though lower-yielding, are preferable for gram-scale production due to simpler workup procedures. Industrial applications favor the formamide reduction pathway for its compatibility with existing infrastructure for aryl amine manufacturing.

Critical parameters such as solvent choice (methanol vs. tert-amyl alcohol), temperature (70–110°C), and catalyst loading (0.1–0.2 equiv Pd) significantly influence reaction outcomes. For instance, replacing methanol with tert-amyl alcohol in alkylation reactions improves solubility of aryl halides, reducing reaction times by 30%.

Physicochemical Properties and Formulation

The hydrochloride salt exhibits a molecular weight of 209.08 g/mol and solubility in DMSO (2.88 mg/mL at 25°C). Thermal stability analyses indicate decomposition at 218°C, necessitating storage at −20°C under inert atmospheres. Aqueous solubility profiles (0.94 mg/mL in phosphate buffer, pH 7.4) inform its suitability for injectable formulations, though lyophilization is recommended for long-term stability.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its amine form.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity, thereby modulating its biological activity .

Comparación Con Compuestos Similares

Structural Analogues: Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its closest analogues:

Key Observations :

- Halogen Positioning : The 3-Cl, 2-F substitution in the target compound balances electronic effects (Cl is electron-withdrawing, F is slightly electron-donating), influencing reactivity in cross-coupling reactions .

- Chirality : Unlike the racemic target compound, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl exhibits enantioselective binding to serotonin receptors, highlighting the role of stereochemistry .

- Lipophilicity : The dichlorophenyl analogue (2,6-Cl₂) has a higher logP value (~2.8 vs. ~2.1 for the target compound), enhancing blood-brain barrier penetration but reducing solubility .

Research Findings and Data

Actividad Biológica

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClF·HCl

- Molecular Weight : 209.14 g/mol

- IUPAC Name : 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride

The biological activity of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for metabolic processes or pathogen survival, thus exerting antimicrobial or anticancer effects.

Biological Activity Overview

The compound has shown promising results in various biological assays:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial strains, indicating potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride on human cancer cell lines, researchers observed:

- Cell Line Used : MCF-7 (breast cancer)

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was noted at concentrations above 10 µM, with morphological changes indicative of apoptosis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.